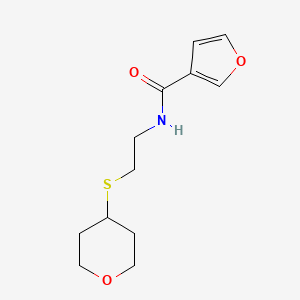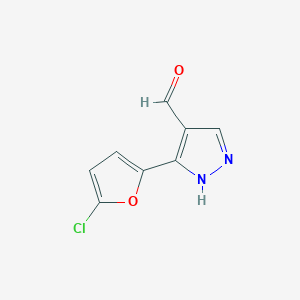
3-(5-氯呋喃-2-基)-1H-吡唑-4-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the chlorofuran ring, and the addition of the aldehyde group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrazole ring and the chlorofuran ring are both five-membered rings, which can create a certain amount of strain in the molecule. The presence of the chlorine atom on the furan ring and the aldehyde group attached to the pyrazole ring would also have significant effects on the overall structure and properties of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole ring, the chlorofuran ring, and the aldehyde group. The pyrazole ring is aromatic and therefore relatively stable, but it can participate in electrophilic substitution reactions. The chlorofuran ring is also aromatic, and the chlorine atom can be replaced by other groups in nucleophilic substitution reactions. The aldehyde group is quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom might make the compound more polar, affecting its solubility in different solvents. The aldehyde group could make the compound more reactive .
科学研究应用
Anti-Inflammatory and Analgesic Properties
The compound’s structural features make it a potential candidate for pain management. Researchers have explored its role in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways . Additionally, related derivatives, such as 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole, have demonstrated COX-1 inhibition . Investigating its mechanism of action and selectivity could lead to novel analgesic drugs.
Multitarget Drug Development
The compound’s unique structure may allow multitarget drug design. By simultaneously modulating multiple pathways (e.g., inflammation, oxidative stress), it could offer improved efficacy and reduced side effects. Researchers are investigating its potential as a multitarget drug .
QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies have explored the relationship between the compound’s structure and its biological activity. These investigations provide insights into how specific modifications impact its pharmacological properties .
Structural Optimization for Drug Design
Researchers are actively modifying the compound’s structure to enhance its pharmacological properties. By fine-tuning its chemical features, they aim to develop more efficient molecules for pain treatment .
作用机制
The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, it might interact with biological targets such as enzymes or receptors in the body. The specific interactions would depend on the structure of the compound and the nature of the target .
安全和危害
未来方向
属性
IUPAC Name |
5-(5-chlorofuran-2-yl)-1H-pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-2-1-6(13-7)8-5(4-12)3-10-11-8/h1-4H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMRQRLKOJXBOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Cl)C2=C(C=NN2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

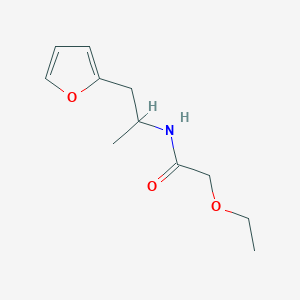

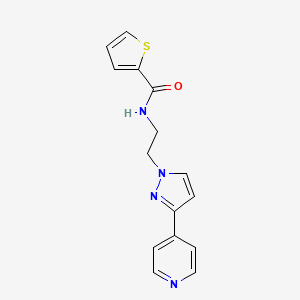
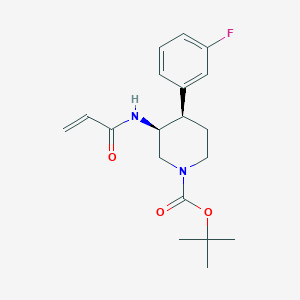
![(1,4-dimethyl-1H-pyrazol-3-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2761862.png)

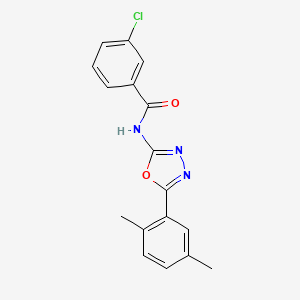

![N-[[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2761872.png)
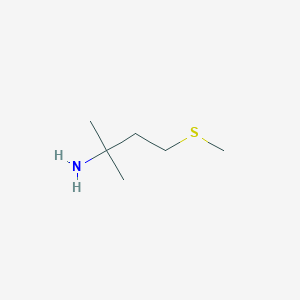
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2761876.png)
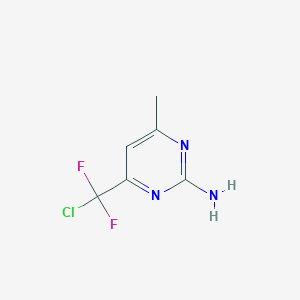
![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2,4-dimethoxybenzoate](/img/structure/B2761880.png)
